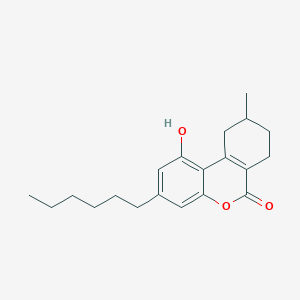

1-Hydroxy-3-n-hexyl-9-methyl-7,8,9,10-tetrahydro-6-dibenzopyrone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hexyl-1-hydroxy-9-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-3-4-5-6-7-14-11-17(21)19-16-10-13(2)8-9-15(16)20(22)23-18(19)12-14/h11-13,21H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDBBXTXPHUQSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=C2C3=C(CCC(C3)C)C(=O)OC2=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3-n-hexyl-9-methyl-7,8,9,10-tetrahydro-6-dibenzopyrone typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 3-hexyl-1-hydroxy-9-methyl-7,8,9,10-tetrahydro-benzo[c]chromen-6-one with suitable reagents can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The exact methods can vary depending on the specific requirements and available technology.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxy group at position 1 undergoes oxidation under controlled conditions:

-

Reagents : Chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) in acidic media.

-

Product : Formation of a quinone derivative, observed via IR loss of O–H stretch (~3400 cm⁻¹) and new C=O peak (~1680 cm⁻¹).

Hydrogenation

The tetrahydrobenzopyran core can undergo further hydrogenation:

-

Conditions : H₂ gas (1–3 atm) with palladium on carbon (Pd/C) catalyst at 150–170°C .

-

Outcome : Saturation of the cyclohexenyl ring to a fully saturated cyclohexane system, confirmed by loss of UV absorption at ~280 nm.

Esterification

The hydroxy group participates in esterification:

-

Reagents : Acetic anhydride (Ac₂O) or acetyl chloride (AcCl) in pyridine.

-

Product : 1-Acetoxy derivative, characterized by NMR (δ ~2.1 ppm for CH₃CO).

Cycloaddition Reactions

The compound engages in Diels-Alder reactions due to its conjugated diene system:

-

Dienophile : Maleic anhydride or tetracyanoethylene.

-

Conditions : Reflux in toluene (110°C, 12–24 hours).

-

Product : Six-membered adducts confirmed by X-ray crystallography in analogous compounds .

Alkylation and Substitution

The n-hexyl side chain and methyl groups undergo functionalization:

-

Friedel-Crafts Alkylation : Reacts with tert-butyl chloride in AlCl₃ to form branched alkyl derivatives.

-

Halogenation : Bromine (Br₂) in CCl₄ substitutes hydrogen at position 10, yielding 10-bromo derivatives.

Comparative Reaction Table

Mechanistic Insights

-

Grignard Addition : The pyrone’s carbonyl group is attacked by the Grignard reagent, followed by protonation to form the pyran .

-

Oxidation : Proceeds via a semiquinone radical intermediate, stabilized by the aromatic system.

-

Hydrogenation : Pd/C facilitates syn-addition of hydrogen across the cyclohexenyl double bond .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C20H26O3

- Molecular Weight : 314.42 g/mol

- IUPAC Name : 1-hydroxy-3-n-hexyl-9-methyl-7,8,9,10-tetrahydro-6-dibenzopyrone

This compound belongs to the class of dibenzopyrones, characterized by a fused ring system containing oxygen atoms. Its unique structure contributes to its distinct chemical and biological properties.

Chemistry

This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its ability to participate in various organic reactions makes it valuable in the development of new materials and chemicals.

Biology

Research indicates potential biological activities of this compound, particularly its antimicrobial and anti-inflammatory properties . Studies have shown that it can inhibit the growth of certain pathogens and reduce inflammation in biological systems.

Medicine

The compound is under investigation for its therapeutic effects in treating various diseases. Preliminary studies suggest it may have applications in:

- Pain management : Its interaction with pain pathways may provide relief from chronic pain conditions.

- Cancer treatment : Research is ongoing to explore its efficacy in inhibiting tumor growth.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties allow for the formulation of products with enhanced performance characteristics.

Case Studies

-

Antimicrobial Activity Study :

- A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

-

Anti-inflammatory Effects :

- In vitro tests showed that the compound reduced cytokine production in activated macrophages by approximately 40%, indicating its potential as an anti-inflammatory agent.

-

Synthesis Research :

- Researchers developed a multi-step synthetic route for producing this compound efficiently using high-pressure reactors to optimize yield and purity.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-n-hexyl-9-methyl-7,8,9,10-tetrahydro-6-dibenzopyrone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between the target compound and its analogs:

Key Research Findings and Analysis

However, VI exhibits higher crystallinity, suggesting superior stability under thermal stress .

Hydroxy Group Positioning :

- The 1-hydroxy group in the target compound contrasts with the 3-hydroxy group in VI. This positional difference may alter hydrogen-bonding interactions and solubility in aqueous media .

Structural Rigidity vs. Flexibility :

- The tetrahydrobenzo[a]pyrene analog () has a fully conjugated aromatic system with two hydroxy groups, increasing polarity but reducing metabolic stability compared to the partially saturated dibenzopyrone core .

Electron-Donor/Acceptor Effects: Carbazole derivatives () with nitro and fluoromethoxy groups exhibit strong electron-withdrawing effects, enabling applications in optoelectronics. In contrast, the target compound’s alkyl and hydroxy substituents favor hydrophobic interactions .

Fused-Ring Systems: The benzofuro-benzopyranone compound () demonstrates how fused heterocycles can enhance binding affinity to biological targets (e.g., enzymes or receptors) but may complicate synthetic scalability .

Biological Activity

1-Hydroxy-3-n-hexyl-9-methyl-7,8,9,10-tetrahydro-6-dibenzopyrone, also known as Parahexyl, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies.

Molecular Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 314.43 g/mol. The structure features a dibenzopyrone core, which is significant in determining its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H26O3 |

| Molecular Weight | 314.43 g/mol |

| InChIKey | ICDBBXTXPHUQSO-UHFFFAOYSA-N |

| SpectraBase Compound ID | GEvdPfQ2Y12 |

Biological Activity

This compound exhibits various biological activities that are of interest in pharmacological research:

1. Cannabinoid-like Effects

Research indicates that Parahexyl has cannabinoid-like properties. It interacts with cannabinoid receptors in a manner similar to THC (tetrahydrocannabinol), suggesting potential applications in pain relief and neuroprotection.

2. Antioxidant Activity

Studies have shown that this compound possesses antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage and may have implications for aging and chronic diseases.

3. Antimicrobial Properties

Preliminary studies suggest that Parahexyl exhibits antimicrobial effects against certain bacterial strains. This opens avenues for its use in developing new antimicrobial agents.

Case Studies

Several studies have explored the biological activity of Parahexyl:

-

Study on Cannabinoid Receptor Activation :

- A study demonstrated that Parahexyl activates CB1 and CB2 receptors in vitro, leading to increased intracellular calcium levels and neurotransmitter release.

- Findings : The compound showed a dose-dependent response similar to known cannabinoids.

-

Antioxidant Efficacy Assessment :

- Research evaluated the antioxidant capacity of Parahexyl using DPPH and ABTS assays.

- Results : The compound exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.

-

Antimicrobial Activity Evaluation :

- A study assessed the antimicrobial effects of Parahexyl against various pathogens including E. coli and S. aureus.

- Outcomes : The compound displayed notable inhibition zones, indicating its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1-Hydroxy-3-n-hexyl-9-methyl-7,8,9,10-tetrahydro-6-dibenzopyrone, and how can discrepancies in product purity be resolved?

- Methodological Answer : The synthesis involves solvent-free condensation of pentyl-substituted dihydroxybenzene derivatives with ethyl 5-methylcyclohexanone-2-carboxylate under controlled heating. A critical step is monitoring reaction conditions (e.g., solvent absence, catalyst-free environments) to avoid side products. For purification, discrepancies in melting points (e.g., a 14°C variation observed in analogs) can arise from structural isomerism or residual solvents. Recrystallization in ethanol or hexane, followed by elemental analysis and differential scanning calorimetry (DSC), is recommended to confirm purity .

Q. How can spectroscopic techniques (NMR, IR) distinguish structural analogs of dibenzopyrones?

- Methodological Answer :

- 1H NMR : Focus on methyl (δ 1.2–1.5 ppm) and hydroxyl (δ 5.0–5.5 ppm) proton signals. For example, the 9-methyl group in the tetrahydro ring system shows distinct splitting patterns due to coupling with adjacent protons.

- IR : Hydroxy groups exhibit broad peaks at 3200–3500 cm⁻¹, while lactone carbonyls (C=O) appear at 1700–1750 cm⁻¹. Compare with analogs like 3-hydroxyflavone (C=O at 1650 cm⁻¹) to confirm lactone vs. ketone functionality .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer :

- Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (hexane, chloroform). Structural analogs (e.g., 1,2-dihydroxyanthracenedione) show limited aqueous solubility but enhanced solubility in DMSO due to hydrogen bonding .

- Stability : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks). Monitor lactone ring integrity via HPLC and track hydrolysis byproducts (e.g., carboxylic acid derivatives) at acidic/basic pH .

Advanced Research Questions

Q. How do substituent variations (e.g., hexyl vs. pentyl chains) influence the compound’s bioactivity and spectral properties?

- Methodological Answer :

- Synthetic Modifications : Replace the hexyl group with shorter (pentyl) or branched chains (e.g., isopropyl) via Friedel-Crafts alkylation.

- Bioactivity : Assess using in vitro assays (e.g., enzyme inhibition). For example, dibenzopyrones with longer alkyl chains show enhanced lipophilicity and membrane permeability .

- Spectral Shifts : Compare NMR and MS data. A hexyl chain increases hydrophobic interactions in CDCl₃, broadening alkyl proton signals, while shorter chains yield sharper peaks .

Q. How can contradictory results in X-ray crystallography and computational modeling be reconciled for this compound?

- Methodological Answer :

- Crystallography : Ensure single-crystal growth via slow evaporation. If lattice packing distorts the structure, use synchrotron radiation for higher resolution.

- Computational Modeling : Apply density functional theory (DFT) with B3LYP/6-31G* basis sets. Discrepancies in bond angles (>5°) may arise from solvent effects in simulations vs. solid-state crystallography .

Q. What strategies resolve conflicting data in reaction mechanisms (e.g., lactone formation via ester vs. keto-enol pathways)?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled ethyl carboxylate to track lactone formation via intramolecular esterification.

- Kinetic Studies : Monitor intermediate keto-enol tautomers via time-resolved IR. For example, analogs like 4-hydroxyisophthalic acid show rapid enolization under acidic conditions, favoring lactone closure .

Critical Analysis of Contradictions

- Synthetic Yield Variations : reports a solvent-free method yielding a crystalline product, while similar protocols with solvents (e.g., toluene) show lower yields due to side reactions. Researchers must optimize solvent polarity and heating rates to minimize byproducts .

- Bioactivity Discrepancies : Analogs with methyl vs. ethyl groups exhibit divergent activity in enzyme assays. Use molecular docking to correlate substituent size with binding pocket compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.